2-Amino-2-phenyliminoacetamide

描述

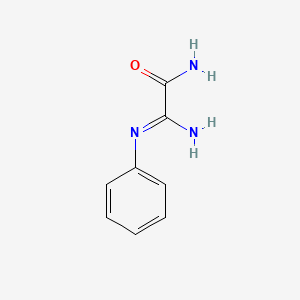

Structure

3D Structure

属性

分子式 |

C8H9N3O |

|---|---|

分子量 |

163.18 g/mol |

IUPAC 名称 |

2-amino-2-phenyliminoacetamide |

InChI |

InChI=1S/C8H9N3O/c9-7(8(10)12)11-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H2,10,12) |

InChI 键 |

PCWRSWOIJIXKLL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N=C(C(=O)N)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 2 Phenyliminoacetamide

Catalyst-Mediated Synthetic Routes

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction efficiency and reduce the need for stoichiometric reagents. acs.org While specific catalytic routes for 2-Amino-2-phenyliminoacetamide are not extensively documented, related syntheses provide a blueprint for potential catalytic approaches.

For example, metal-catalyzed reactions are widely used in the formation of C-N bonds and the synthesis of N-heterocycles. mdpi.com A hypothetical catalytic cycle for the synthesis of this compound could involve a metal catalyst that facilitates the coupling of an aniline (B41778) derivative with a suitable cyano-containing substrate. The use of recyclable catalysts is a key aspect of green catalytic methods. mdpi.com Furthermore, biocatalysis, employing enzymes like transaminases, offers a highly selective and environmentally benign route for the synthesis of chiral amines and could be conceptually applied to the asymmetric synthesis of related structures. mdpi.com

| Catalytic Approach | Catalyst Type | Potential Application | Green Advantage | Ref |

| Metal-Catalyzed Coupling | Transition Metals (e.g., Palladium, Copper) | C-N bond formation | High efficiency, atom economy | mdpi.com |

| Biocatalysis | Enzymes (e.g., Transaminases) | Asymmetric amine synthesis | High selectivity, mild conditions | mdpi.com |

| MOF Catalysis | Metal-Organic Frameworks (e.g., MOF-5) | Condensation reactions | High yield, solvent-free conditions | chemmethod.com |

Solvent-Free and Environmentally Benign Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. jocpr.com Solvent-free synthesis, often facilitated by techniques like ball milling or neat reaction conditions, minimizes waste and can lead to shorter reaction times and higher yields. mdpi.comrsc.org

The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions. For instance, the synthesis of novel steroidal 2-aminopyridines has been established using a solvent-free reaction between an enaminonitrile and various primary amines. nih.gov Similarly, the synthesis of 2-amino-4H-chromene derivatives has been accomplished under solvent-free conditions using a metal-organic framework (MOF-5) as a catalyst. chemmethod.com These examples demonstrate the feasibility of applying solvent-free methodologies to the synthesis of compounds like this compound, potentially involving the direct reaction of aniline with a cyanoacetamide precursor under solventless conditions, possibly with catalytic activation.

Another green approach is the use of water or other environmentally benign solvents. jocpr.com One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. sioc-journal.cn

Reactivity and Reaction Mechanisms of 2 Amino 2 Phenyliminoacetamide

Nucleophilic Reactivity of the Amino and Imino Moieties

The presence of both a primary amino (-NH2) group and an imino (=N-Ph) group imparts significant nucleophilic character to 2-amino-2-phenyliminoacetamide. These nitrogen centers possess lone pairs of electrons, making them susceptible to attack by electrophilic species.

Reactions with Electrophilic Centers

The amino and imino nitrogens are expected to react with a variety of electrophiles. The primary amino group, being generally more nucleophilic than the imino nitrogen due to less steric hindrance and the absence of conjugation with the phenyl ring in the same manner, would likely be the primary site of reaction under kinetic control.

Table 1: Predicted Reactions of this compound with Various Electrophiles

| Electrophile | Predicted Product(s) | Reaction Conditions |

| Alkyl halides (R-X) | N-alkylated and N,N-dialkylated derivatives at the amino group. | Basic conditions to neutralize the formed acid (HX). |

| Acyl chlorides (RCOCl) | N-acylated derivatives at the amino group. | A non-nucleophilic base to scavenge HCl. |

| Aldehydes and Ketones | Schiff bases (imines) via condensation with the amino group. | Acid or base catalysis. |

| Michael acceptors | Conjugate addition products at the amino group. | Basic or neutral conditions. |

The imino nitrogen, while less reactive, could also participate in nucleophilic reactions, particularly if the amino group is protected or if the reaction is under thermodynamic control, leading to the formation of more stable products.

Intramolecular Cyclization Pathways

The structure of this compound contains multiple functionalities that could participate in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often driven by the formation of stable five- or six-membered rings.

One plausible pathway involves the nucleophilic attack of the amino nitrogen onto the carbonyl carbon of the acetamide (B32628) group. This would, however, require activation of the carbonyl group and would lead to a four-membered ring, which is generally less favorable.

A more likely scenario involves the reaction with a suitable dielectrophile, where the amino and imino groups act as nucleophiles to form a heterocyclic ring. For instance, reaction with a 1,3-dielectrophile could lead to the formation of a six-membered heterocyclic ring. The specific nature of the heterocycle would depend on the reagent used. Such cyclocondensation reactions are a common strategy in heterocyclic synthesis. lew.ronih.gov

Electrophilic Activation and Transformations

The reactivity of this compound can be modulated and expanded through electrophilic activation of its functional groups.

Protonation and Lewis Acid Coordination Effects on Reactivity

Protonation of the nitrogen atoms can significantly alter the molecule's reactivity. The amino group, being more basic, is the most likely site of protonation under acidic conditions. Protonation would deactivate the amino group towards electrophilic attack but could activate the imino group towards nucleophilic attack by increasing the electrophilicity of the imine carbon.

Coordination of Lewis acids to the nitrogen or oxygen atoms can also serve as a method of activation. A Lewis acid could coordinate to the imino nitrogen, making the imine carbon more susceptible to nucleophilic attack. nih.govrsc.orgyoutube.com Similarly, coordination to the carbonyl oxygen would increase the electrophilicity of the amide carbon, potentially facilitating nucleophilic acyl substitution or intramolecular reactions.

Derivatization via Acylation and Alkylation

As mentioned in section 3.1.1, the amino group is expected to be readily acylated and alkylated. These reactions provide a straightforward method for the derivatization of this compound, allowing for the introduction of various functional groups and the modification of its chemical and physical properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. This reaction is a common method for protecting amino groups or for introducing specific functionalities. libretexts.orgmasterorganicchemistry.comopenstax.org

Alkylation: Reaction with alkyl halides can lead to mono- and di-alkylation of the primary amino group. The extent of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. libretexts.orgstudymind.co.uk

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic investigations of the reactions of this compound are not currently available in the literature. However, the mechanisms of the predicted reactions can be inferred from established organic chemistry principles.

For instance, the reaction of the primary amino group with an aldehyde or ketone to form a Schiff base would proceed through a well-established mechanism involving nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. masterorganicchemistry.com

Similarly, acylation of the amino group would follow a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate that collapses to form the amide product and a halide ion.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and intermediates involved in the reactivity of this compound.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of molecules containing amidine and amide groups. These studies help in elucidating the energetics of reaction pathways and the structures of transient intermediates and transition states, which are often difficult to capture experimentally.

For reactions involving the amidine moiety, computational studies on related systems have explored various mechanistic possibilities. For instance, in reactions with azines, a stepwise addition/N₂ elimination/cyclization pathway has been identified as more plausible than a concerted or stepwise Diels-Alder reaction. nih.gov DFT calculations, using functionals like M06-2X with dispersion correction, have shown that the initial nucleophilic attack of the amidine nitrogen onto the reaction partner is often the rate-limiting step. nih.govacs.org This initial step leads to a zwitterionic intermediate, and the calculated free energy barrier for this process can be in the range of 22.9 kcal/mol. nih.gov

In the context of amidine formation itself, computational studies have been used to investigate pressure-induced reactions. For example, the reaction between diaminobenzene and tetracyanobenzene to form an amidine linkage has been studied, with DFT calculations helping to compare the reaction barriers of competing pathways like Diels-Alder cycloadditions. chemrxiv.org

For the amide portion of this compound, computational studies have extensively investigated mechanisms of hydrolysis and other transformations. The deaminative hydrogenation of amides, for example, has been studied to understand the role of bifunctional catalysts. researchgate.net These studies detail the fundamental steps, including the hydrogenation of the C=O and C–N bonds and the protonolysis of the hemiaminal intermediate. researchgate.net DFT calculations have also been employed to explore the mechanism of Ni/IPr-catalyzed amidation of esters, which proceeds through oxidative addition, proton transfer, and reductive elimination, with calculated reaction barriers around 17-21 kcal/mol for different substrates. mdpi.com Furthermore, the mechanism of amide bond cleavage assisted by intramolecular nucleophilic attack has been evaluated, with computed activation free energies aligning with experimental results. nih.gov

Interactive Table: Calculated Energetics for Reactions of Amidine and Amide Analogues

| Reaction Type | Analogous System | Computational Method | Calculated Parameter | Value (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack by Amidine | Amidine + Tetrazine | DFT (M06-2X/def2TZVP) | Free Energy Barrier (TS1) | 22.9 nih.gov |

| Nucleophilic Attack by Amidine | Amidine + Tetrazine | DFT (M06-2X/def2TZVP) | Energy of Intermediate (IM1) | 16.5 nih.gov |

| Ni-catalyzed Amidation | Methyl benzoate (B1203000) + Morpholine | DFT (B3LYP/M06) | Reaction Barrier | 20.4 mdpi.com |

| Ni-catalyzed Amidation | Methyl 3-phenylpropionate (B1229125) + Morpholine | DFT (B3LYP/M06) | Reaction Barrier | 16.9 mdpi.com |

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are not available in the literature, experiments on related amidine and amide compounds offer valuable mechanistic insights.

In the study of amidine reactivity, ¹⁵N-labeling has been instrumental. For example, in the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines, ¹⁵N-labeling experiments demonstrated that the reaction proceeds through an addition/N₂ elimination/cyclization pathway. nih.govacs.org The observation that aryl amidines led to a nearly 1:1 ratio of singly and doubly ¹⁵N-labeled products was crucial in ruling out a concerted or stepwise cycloaddition mechanism. acs.org Similarly, the reaction of a doubly ¹⁵N-labeled amidine with a 1,2,3,5-tetrazine (B1252110) yielded a 1,3,5-triazine (B166579) product with the incorporation of a single ¹⁵N label, further supporting a stepwise mechanism. nih.gov

For the amide functional group, isotopic labeling, particularly with ¹⁸O, has been widely used to study hydrolysis mechanisms. Such experiments can determine whether the cleavage of the amide bond occurs at the acyl-oxygen or the nitrogen-carbon bond. uregina.caacs.org For instance, ¹⁸O-labeling experiments have been conducted on primary, secondary, and tertiary amides to elucidate the mechanism of chemodivergent transformations. researchgate.net In the context of protein chemistry, acid-catalyzed ¹⁸O labeling of peptides is a common technique, although it can be complicated by side reactions like hydrolysis-driven deamidation. nih.gov

Deuterium labeling is another common strategy. For example, deuterium-labeling experiments have been used in conjunction with other techniques to study the transformylation of primary amides. researchgate.net Furthermore, site-directed isotopic labeling in proteins, where a specific amino acid is replaced with its isotopically labeled counterpart (e.g., ¹³C), allows for the localization of conformational changes within the protein backbone during a reaction. d-nb.info

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound can be significantly modulated by introducing substituents on the phenyl ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby influencing reaction rates and, in some cases, the reaction mechanism itself.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the phenylimino nitrogen. This can enhance the nucleophilicity of the amidine group, potentially accelerating reactions where the initial step is a nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides, decrease the electron density. libretexts.orgmasterorganicchemistry.com This can make the imine carbon more electrophilic and can also affect the basicity of the nitrogen atoms.

Studies on analogous systems provide quantitative data on these effects. For instance, in the hydrolysis of Schiff bases derived from substituted anilines, the introduction of an -OH group leads to a bathochromic shift in the UV-Vis spectrum and alters the hydrolysis rate compared to the unsubstituted aniline (B41778) derivative. mdpi.com The hydrolysis resilience was found to increase from the unsubstituted Schiff base to the 2-hydroxyaniline and then to the 2-mercaptoaniline derivative, which was correlated with a decrease in the local nucleophilicity of the imine nitrogen. mdpi.com

In the context of acetanilides, the rate of nucleophilic substitution reactions is influenced by substituents on the phenyl ring. nih.gov Electronic interactions with the α-anilide substituent are inferred to govern the reactivity toward nucleophiles. nih.gov For N-substituted 2-phenylacetamides, the presence of EWGs increases the rates of alkylation reactions compared to EDGs. The alkaline hydrolysis of p-substituted acetanilides also shows a clear dependence on the electronic nature of the substituent, as demonstrated by Hammett plots. acs.org

The effect of substituents is not limited to electronic effects; steric hindrance can also play a crucial role. Bulky substituents near the reactive center can hinder the approach of reactants, slowing down the reaction rate.

Interactive Table: Substituent Effects on Reactivity of Analogous Compounds

| Compound Class | Reaction | Substituent Effect | Observation |

|---|---|---|---|

| p-Phenylenediamines | Hydrolysis | Aliphatic vs. Aromatic N-substituents | t₁/₂ of 2.2–7.4 h for aliphatic, 81–1087 h for aromatic. acs.org |

| Substituted Anilides | Schiff Base Hydrolysis | -OH, -SH ortho substituents | Increased hydrolysis resilience compared to unsubstituted. mdpi.com |

| N-substituted 2-phenylacetamides | Alkylation | Electron-withdrawing groups | Increased reaction rates. |

Applications of 2 Amino 2 Phenyliminoacetamide As a Synthetic Precursor

Heterocyclic Synthesis Facilitated by 2-Amino-2-phenyliminoacetamide

The dense functionality of this compound makes it a promising candidate for the synthesis of diverse nitrogen-containing heterocycles. The embedded guanidine (B92328) and α-dicarbonyl surrogate functionalities can be leveraged to construct various ring systems that are prevalent in medicinal chemistry and materials science.

The imidazole (B134444) ring is a core structure in many biologically active compounds. The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, as in the classical Radziszewski synthesis. scispace.comajrconline.org Structurally, this compound can be viewed as a derivative of glyoxal. Its reaction with aldehydes could potentially lead to highly substituted imidazoles.

Another prominent route is the reaction of an amidine with an α-haloketone. The guanidine-like portion of this compound can serve as the amidine component, reacting with various α-haloketones to yield 2-aminoimidazole derivatives. Furthermore, multicomponent strategies, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aldehyde, an isocyanide, and an amidine, could potentially utilize this precursor to generate complex imidazole libraries in a single step. ajrconline.orgorganic-chemistry.org

Table 1: Potential Reactions for Imidazole Synthesis

| Reaction Type | Reactants with this compound Analogue | Key Feature Utilized |

|---|---|---|

| Radziszewski-type Synthesis | Aldehyde, Ammonia source | α-Dicarbonyl surrogate |

| α-Haloketone Condensation | α-Haloketone | Guanidine/Amidine moiety |

Quinoxalines are benzofused pyrazines synthesized most commonly through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgijrti.org The 2-imino-2-aminoacetamide portion of the title compound can act as a synthetic equivalent of an α-dicarbonyl moiety. The reaction with a substituted o-phenylenediamine would likely proceed via initial nucleophilic attack of one amino group onto the carbonyl carbon, followed by cyclization involving the imine carbon, ultimately yielding a 2-amino-3-carbamoylquinoxaline derivative after elimination of aniline (B41778) and water. rsc.orgchim.it Various catalysts, including cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or mild acids, are known to facilitate such condensations. chim.itorientjchem.org

Benzimidazoles are another critical heterocyclic motif in medicinal chemistry. rsc.org A primary synthetic route involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, which often proceeds through an intermediate amidine that subsequently cyclizes. rsc.orgorganic-chemistry.org Given that this compound contains a pre-formed guanidine structure, it could directly engage in cyclocondensation reactions. For instance, reaction with a substituted o-phenylenediamine could furnish 2-guanidinobenzimidazoles. Alternatively, methods involving the intramolecular N-arylation of amidines or the reaction of amidines with o-nitroanilines followed by reduction and cyclization represent viable pathways where analogues of the title compound could serve as the key amidine precursor. organic-chemistry.orgnih.gov

Table 2: Potential Reactions for Quinoxaline and Benzimidazole Synthesis

| Target Scaffold | Co-reactant | Key Feature of Precursor Utilized | Typical Conditions |

|---|---|---|---|

| Quinoxaline | o-Phenylenediamine | α-Keto-imine moiety | Acidic or Lewis acid catalysis (e.g., AcOH, CAN) chim.itorientjchem.org |

Triazines , particularly 1,3,5-triazines, are symmetrical heterocycles with broad applications. Their synthesis can be achieved through the cyclotrimerization of nitriles or by building the ring from smaller fragments. Guanidine and its derivatives are valuable precursors for substituted 2,4-diaminotriazines. organic-chemistry.orgresearchgate.net For example, a three-component reaction between an imidate, a guanidine, and an amide can produce unsymmetrical 1,3,5-triazines. organic-chemistry.org The guanidine functionality within this compound could react with reagents like dicyandiamide (B1669379) or 1,1-dibromoalkenes to construct the triazine core. organic-chemistry.org Additionally, the base-induced cyclization of N-(2-nitroaryl)guanidines is a known route to fused triazine systems, suggesting a potential pathway if the phenylimino group were replaced by a nitrophenyl group. nih.gov

Pyrimidines are fundamental components of nucleic acids and numerous pharmaceuticals. The most versatile and well-known method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com Using guanidine in place of urea leads to 2-aminopyrimidines. The guanidine core of this compound is perfectly suited for this type of reaction. Condensation with a β-dicarbonyl compound would yield a highly functionalized pyrimidine (B1678525), where the substituents are dictated by the choice of dicarbonyl partner. nih.govgrowingscience.comtubitak.gov.tr Similarly, reaction with α,β-unsaturated ketones or esters provides another established route to the pyrimidine scaffold. mdpi.com

Table 3: Potential Reactions for Triazine and Pyrimidine Synthesis

| Target Scaffold | Co-reactant(s) | Key Feature of Precursor Utilized |

|---|---|---|

| 1,3,5-Triazine (B166579) | Imidate, Amide | Guanidine moiety organic-chemistry.org |

| Pyrimidine | β-Dicarbonyl compound | Guanidine moiety tubitak.gov.tr |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. tubitak.gov.tr The high density of functional groups in this compound makes it an ideal substrate for MCRs.

As previously mentioned, its guanidine moiety makes it a suitable component for Biginelli-type reactions to produce dihydropyrimidones. mdpi.com Aryl glyoxals, which are structurally related to the core of the title compound, are known to be excellent substrates in MCRs for generating oxygen heterocycles. rsc.org A notable reaction involves the condensation of arylglyoxal hydrates with cyanoguanidine, which proceeds through a benzilic acid-type rearrangement to form oxoimidazolidine derivatives. researchgate.net This suggests that this compound could undergo similar complex transformations in one-pot settings.

While direct participation in isocyanide-based MCRs like the Ugi or Passerini reactions is not immediately obvious, modification of one of its functional groups could unlock such pathways. For example, if the primary amino group were to be converted to an isocyanide, the resulting molecule could participate as a novel component in these powerful bond-forming reactions.

Role in the Construction of Complex Organic Molecules

Beyond heterocyclic synthesis, the unique combination of functional groups in this compound allows it to serve as a versatile building block for more elaborate molecular structures, including those designed for supramolecular chemistry.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, ionic interactions, and π-π stacking. The design of molecules (tectons) that can self-assemble into predictable, ordered structures is a central goal of this field.

This compound possesses several key features for supramolecular assembly:

Hydrogen Bonding: It has multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the C=O and C=N groups). This allows for the formation of extensive and robust hydrogen-bonding networks, potentially leading to the formation of tapes, sheets, or helical structures. nih.gov

Ionic Interactions: The guanidine moiety is strongly basic and can be readily protonated to form a planar, resonance-stabilized guanidinium (B1211019) cation. This cation is an exceptional recognition motif for anions, particularly carboxylates and phosphates, with which it forms strong, directional, bidentate hydrogen bonds. researchgate.netmdpi.com This interaction is a cornerstone of molecular recognition and has been used to drive the self-assembly of zwitterionic molecules into highly stable dimers and polymers, even in polar solvents like DMSO and water. beilstein-journals.orgacs.org

Zwitterionic Potential: If the molecule were designed to also contain an acidic group, it could exist as a self-complementary zwitterion, capable of forming extremely stable, non-covalent oligomers or polymers. nih.govbeilstein-journals.org

By leveraging these interactions, this compound and its derivatives could be employed as fundamental building blocks for creating soft materials like supramolecular gels, vesicles, or one-dimensional rod-like structures. nih.govmdpi.com

Precursors for Polymeric Materials (excluding material properties)

The bifunctional nature of molecules structurally related to this compound, possessing both an amino group and a reactive amide or imino functionality, positions them as potential monomers for step-growth polymerization. The synthesis of polyamides and poly(ester amides) often relies on the polycondensation of monomers containing amino and carboxylic acid or ester groups.

Although direct polymerization of a monomer with a pre-existing imino group is not commonly documented, the reactivity of the amino and amide groups in phenylglycinamide derivatives is well-established in polymerization reactions. For instance, diamine monomers derived from amino acids like L-alanine and L-phenylalanine have been successfully utilized in low-temperature solution polycondensation with dicarboxylic acid chlorides to produce polyamides. researchgate.net This general approach could theoretically be adapted for a molecule like this compound, where the primary amino group could react with a diacyl chloride. The resulting polymer would feature the phenyliminoacetamide moiety as a pendant group, influencing the polymer's backbone structure and properties.

Furthermore, the synthesis of poly(iminoarylene)s through palladium-catalyzed polycondensation of aryl dibromides with aryl primary diamines demonstrates that imine functionalities can be incorporated into polymer main chains. rsc.org While this involves the formation of the imino group during polymerization rather than its presence in the monomer, it highlights the stability and accessibility of imino-containing polymers.

The table below summarizes representative polycondensation reactions involving amino acid derivatives, illustrating the potential pathways for incorporating structures analogous to this compound into polymeric chains.

| Monomer 1 | Monomer 2 | Polymer Type | Polymerization Method |

| Diamine derived from L-alanine | Isophthaloyl dichloride | Polyamide | Low-temperature solution polycondensation |

| Diamine derived from L-phenylalanine | Terephthaloyl dichloride | Polyamide | Low-temperature solution polycondensation |

| 3,6-Diamino-N-(2-ethylhexyl)carbazole | Aromatic dibromides | Poly(iminoarylene) | Palladium-catalyzed polycondensation |

Interactive Data Table: Click on the headers to sort the data.

Chiral Induction and Asymmetric Synthesis Strategies

The inherent chirality of this compound, stemming from the stereocenter at the α-carbon, makes it a promising candidate for applications in asymmetric synthesis.

Phenylglycinamide, the parent amide of the queried compound, has been effectively employed as a chiral auxiliary in several asymmetric reactions. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

One notable example is the asymmetric Strecker synthesis of α-amino acids. In this reaction, (R)-phenylglycinamide can be used as a chiral auxiliary to react with an aldehyde and a cyanide source. This process can be accompanied by a crystallization-induced asymmetric transformation, leading to the selective precipitation of one diastereomer of the resulting α-amino nitrile in high yield and with excellent diastereomeric ratio (dr > 99/1). researchgate.net The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched α-amino acid. researchgate.netrsc.org

Similarly, (R)-α-phenylglycinamide has been utilized as a chiral template in the Ugi four-component reaction . This multicomponent reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can achieve high diastereoselectivity (up to 98% de) when a chiral amine like phenylglycinamide is used, leading to the formation of complex peptide-like structures with controlled stereochemistry. acs.org

The following table details the diastereoselectivity achieved in key asymmetric reactions using phenylglycinamide as a chiral auxiliary.

| Reaction | Substrates | Chiral Auxiliary | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

| Strecker Synthesis | Pivaldehyde, NaCN | (R)-Phenylglycinamide | > 99/1 |

| Strecker Synthesis | 3,4-Dimethoxyphenylacetone, NaCN | (R)-Phenylglycinamide | > 99/1 |

| Ugi Reaction | Various aldehydes, isocyanides, and carboxylic acids | (R)-α-Phenylglycinamide | up to 98% de |

Interactive Data Table: Explore the diastereoselectivity of different reactions.

While the direct use of this compound to form a chiral catalyst is not reported, the synthesis of chiral ligands from its parent structure, phenylglycinamide, has been successfully demonstrated. These ligands, in turn, can be used to create chiral metal-based catalysts for asymmetric transformations.

For example, chiral aminophosphine-borane complexes have been synthesized from phenylglycinamide. These complexes are valuable precursors for P-chiral phosphine (B1218219) ligands, a class of ligands known for their effectiveness in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation. The synthesis involves the reaction of phenylglycinamide with a phosphine source, followed by separation of the diastereomers and subsequent chemical modifications to yield the final chiral ligand.

Furthermore, amino acid-derived N,P-ligands have been developed for copper(I)-catalyzed asymmetric conjugate addition reactions. researchgate.net In these ligands, the amide group of an amino acid derivative can effectively transmit the chiral information from the ligand's backbone to the catalytically active metal center, inducing high enantioselectivity in the reaction. researchgate.net This demonstrates a "long-range chiral relay" where the stereocenter of the amino acid amide dictates the stereochemical outcome of the catalytic transformation.

The development of chiral catalysts from amino acid amides represents a powerful strategy in asymmetric synthesis. The potential conversion of this compound into novel chiral ligands, possibly through modification of its amino or imino functionalities to incorporate coordinating atoms like phosphorus, could lead to new and efficient catalysts for a range of enantioselective reactions.

No Information Found on the Coordination Chemistry of this compound

Extensive searches of scientific literature and chemical databases have yielded no specific information on the coordination chemistry, chelation modes, or the synthesis of metal complexes for the compound This compound .

Despite employing various search strategies, including the use of its chemical formula (C8H9N3O) and broader terms such as "phenyliminoacetamide ligands" and "amino-imino-acetamide metal complexes," no research articles, crystallographic data, or spectroscopic studies pertaining to the coordination of this specific ligand with metal ions could be located.

The search results did provide information on related but structurally distinct compounds, such as other amino acid derivatives, Schiff bases, and various acetamide (B32628) or imine-containing ligands. However, in strict adherence to the request to focus solely on this compound, this information cannot be used to construct the requested article.

Therefore, it must be concluded that the coordination chemistry of this compound is not a subject that has been reported in the accessible scientific literature. Consequently, the detailed article on its chelation modes, influence of metal centers, and synthetic and characterization methodologies for its metal complexes cannot be generated.

Coordination Chemistry and Ligand Properties of 2 Amino 2 Phenyliminoacetamide

Catalytic Applications of 2-Amino-2-phenyliminoacetamide Metal Complexes

Homogeneous Catalysis Mediated by this compound Ligands

There is no available scientific literature detailing the use of this compound metal complexes as homogeneous catalysts. Research in homogeneous catalysis often involves the design of ligands that can fine-tune the electronic and steric properties of a metal center to achieve specific catalytic activities. While the structure of this compound, with its amino and imino functional groups, suggests potential for chelation to a metal center, no studies have been found that explore this potential in the context of homogeneous catalysis.

Heterogeneous Catalysis Approaches Utilizing Immobilized Complexes

Similarly, a thorough search did not yield any studies on the immobilization of this compound metal complexes onto solid supports for heterogeneous catalysis. Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. The development of such catalysts typically involves anchoring a metal complex, like one potentially formed with this compound, to a solid matrix. However, no such research has been reported for this specific ligand.

Mechanistic Insights into Catalytic Cycles

Without any reported catalytic applications for metal complexes of this compound, there is consequently no information available regarding the mechanistic pathways of any potential catalytic cycles. Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of more efficient catalysts. Such studies typically follow the successful development of a catalytic system.

Theoretical and Computational Investigations of 2 Amino 2 Phenyliminoacetamide

Electronic Structure and Bonding Analysis

Theoretical exploration of the electronic properties of 2-Amino-2-phenyliminoacetamide would provide a fundamental understanding of its chemical nature.

DFT calculations would be instrumental in determining the optimized geometry of this compound, revealing precise bond lengths and angles. Key electronic properties such as the total energy, dipole moment, and the distribution of electrostatic potential would also be obtained. This data is foundational for understanding the molecule's polarity and how it might interact with other molecules.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table would be populated with data from DFT calculations.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A detailed FMO analysis would map the distribution of these orbitals across the this compound structure, identifying likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

This table would present the energies of the frontier orbitals and the energy gap, which are important for assessing chemical reactivity and stability.

NBO analysis would offer a chemist's perspective on bonding, quantifying the charge distribution on each atom and detailing the donor-acceptor interactions between orbitals that contribute to the molecule's stability. QTAIM analysis would complement this by characterizing the nature of the chemical bonds based on the topology of the electron density, distinguishing between covalent and non-covalent interactions.

Table 3: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| N (Amino) | Data not available |

| N (Imino) | Data not available |

This table would display the calculated partial charges on key atoms, providing insight into the molecule's electronic distribution.

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound would be explored through conformational analysis, identifying the most stable spatial arrangements and the energy barriers between them.

By systematically rotating key single bonds (e.g., the bond connecting the phenyl ring to the imino group), potential energy surface scans would reveal the low-energy conformers of the molecule. This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts.

The presence of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the imino nitrogen and carbonyl oxygen) suggests the potential for intramolecular hydrogen bonding. These interactions would significantly influence the molecule's preferred conformation. Furthermore, the phenyl ring allows for the possibility of intramolecular π-stacking interactions if the molecular geometry permits. Detailed computational analysis would confirm the presence and quantify the strength of these non-covalent interactions.

Table 4: Hypothetical Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Data not available | Data not available | Data not available |

This table would summarize the key intramolecular non-covalent interactions, their geometries, and their energetic contributions to the molecule's stability.

Reaction Pathway Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions and to model their underlying mechanisms. For a compound such as this compound, these methods could elucidate its formation, decomposition, or interaction with other molecules. This involves mapping the potential energy surface (PES) of the reacting system. The PES is a mathematical landscape where valleys represent stable molecules (reactants, intermediates, and products) and mountain passes represent transition states, which are the highest energy points along the lowest energy path between two minima. nih.govbeilstein-journals.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in understanding a chemical reaction is identifying the transition state (TS), the specific molecular arrangement that separates reactants from products. nih.gov Locating this first-order saddle point on the potential energy surface is essential for calculating the activation energy, which is a key determinant of the reaction rate.

Transition State Localization: For a hypothetical reaction involving this compound, computational methods would be employed to find the geometry of the transition state. These algorithms search for a stationary point on the PES with exactly one imaginary vibrational frequency. This unique frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of one bond and the formation of another.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. acs.orgrsc.org The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. biokeanos.combioline.org.br A successful IRC calculation generates a path leading from the reactant's energy well, through the transition state, and down to the product's energy well, thus verifying the entire elementary step of the reaction mechanism. acs.orgrsc.org

The data generated from such an analysis would typically be presented in a reaction profile plot, showing the energy of the system as a function of the reaction coordinate.

Table 1: Illustrative Data from a Hypothetical IRC Analysis This table is a hypothetical example of what an IRC analysis for a reaction involving this compound would produce. No such data has been published.

| Reaction Coordinate (s) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C-N bond length, Å) |

|---|---|---|

| -2.0 (Reactant) | 0.0 | 2.85 |

| -1.0 | 5.2 | 2.40 |

| 0.0 (Transition State) | 15.8 | 1.95 |

| 1.0 | 7.4 | 1.60 |

| 2.0 (Product) | -5.0 | 1.45 |

Solvent Effects on Reaction Thermodynamics and Kinetics

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on both the thermodynamics (stability of reactants, products, and intermediates) and the kinetics (the height of the activation energy barrier) of a reaction. nih.govchemrxiv.org Solvents can stabilize or destabilize species through interactions like hydrogen bonding or dipole-dipole interactions, thereby altering the entire energy landscape of the reaction. nih.govchemrxiv.org

Computational models account for these interactions in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called a continuum model, is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation along with the solute (e.g., this compound). This method is much more computationally demanding but can capture specific, short-range interactions like hydrogen bonds, which may be crucial for the reaction mechanism.

By calculating the energies of all species (reactants, transition states, products) in different solvents, chemists can predict how changing the solvent will affect reaction rates and equilibrium positions. researchgate.net

Table 2: Hypothetical Solvent Effects on Activation Energy This table illustrates how computational studies could predict the effect of different solvents on the activation energy of a hypothetical reaction of this compound. This data is purely illustrative.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.5 |

| Toluene | 2.4 | 22.1 |

| Acetone | 21 | 18.7 |

| Water | 78 | 16.3 |

Molecular Dynamics Simulations of this compound in Solution

While quantum mechanical calculations are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a virtual "movie" of molecular behavior.

For this compound in a solvent, an MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. This includes identifying key hydrogen bonds and determining the average number of solvent molecules in the first solvation shell.

Conformational Dynamics: How the shape of the this compound molecule flexes and changes over time in response to thermal motion and interactions with the solvent.

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient of the molecule within the solvent.

MD simulations are particularly powerful when combined with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation of a reaction, the reacting species (like this compound) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with less computationally expensive classical mechanics (a force field). This hybrid approach allows for the study of reaction dynamics within a realistic, explicitly represented solvent environment.

Advanced Analytical Methodologies for the Study of 2 Amino 2 Phenyliminoacetamide and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like 2-Amino-2-phenyliminoacetamide. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely high resolving power and mass accuracy, often to within sub-parts-per-million (ppm) levels. nih.govresearchgate.net

The core methodology involves the ionization of the molecule, followed by the measurement of its mass-to-charge ratio (m/z) with exceptional precision. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments. By comparing the experimentally measured accurate mass to the calculated exact mass of a proposed structure, researchers can confirm the molecular formula. nih.gov This technique is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The high resolution also enables the clear discernment of isotopic patterns, further validating the elemental makeup of the molecule. nih.gov For derivatives of this compound, HRMS can precisely measure the mass shifts resulting from chemical modifications, confirming the success of a synthetic step.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Advanced NMR techniques provide detailed information about the atomic-level structure of molecules in both solution and the solid state.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of atomic connections within this compound. huji.ac.il These techniques display correlations between nuclei as cross-peaks on a 2D map, resolving spectral overlap and revealing bonding relationships. scribd.com

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comsdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, such as through the phenyl ring or other aliphatic chains in derivatives.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. sdsu.eduyoutube.com Each cross-peak in an HSQC/HMQC spectrum represents a one-bond C-H connection, providing a definitive link between the proton and carbon skeletons of the molecule. scribd.com

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond coupling | Identifies neighboring protons (2-3 bonds apart), revealing proton spin systems. sdsu.edu |

| HSQC/HMQC | ¹H-¹³C one-bond correlation | Directly links protons to the carbons they are attached to. scribd.comyoutube.com |

| HMBC | ¹H-¹³C multiple-bond correlation | Shows long-range (2-4 bonds) connections between protons and carbons, crucial for connecting molecular fragments and identifying quaternary carbons. scribd.comsdsu.edu |

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the crystalline forms of this compound. nih.gov Since molecules in the solid state have restricted motion, specialized techniques like Magic-Angle Spinning (MAS) are required to average out anisotropic interactions and achieve better spectral resolution. nih.gov

ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as subtle changes in molecular conformation and crystal packing lead to distinct chemical shifts. nih.gov This is critical as different polymorphs can exhibit different physical properties. Furthermore, ssNMR can provide insights into molecular dynamics and intermolecular interactions within the crystal lattice. nih.gov Cross-polarization (CP/MAS) experiments enhance the signal of low-abundance nuclei like ¹³C, making it a standard technique for the structural analysis of organic solids.

X-ray Diffraction Methodologies for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ub.edu

Single-Crystal X-ray Diffraction (scXRD): This is considered the "gold standard" for structural determination. nih.gov When a high-quality single crystal of this compound is available, scXRD can provide a precise 3D model of the molecule. nih.gov The methodology involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack within the crystal lattice. ub.edu

Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available or for the routine analysis of bulk crystalline material. americanpharmaceuticalreview.com PXRD involves irradiating a polycrystalline (powder) sample with X-rays, which generates a characteristic diffraction pattern. americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. ub.edu The primary applications of PXRD for this compound include identifying the crystalline form, assessing the purity of a bulk sample, and monitoring phase transformations. By comparing an experimental powder pattern to one calculated from single-crystal data, the identity and purity of a synthesized batch can be confirmed. ua.pt

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These two techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, rocking). ksu.edu.sa

Infrared (IR) Spectroscopy: For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa IR spectroscopy is particularly sensitive to polar functional groups. In this compound, IR would be effective for identifying the N-H stretches of the amino group, the C=O stretch of the acetamide (B32628) group, and the C=N stretch of the imino group.

Raman Spectroscopy: For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is based on the inelastic scattering of incident light. nih.gov It is often complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice versa. ksu.edu.sa For instance, the C=C stretching vibrations within the phenyl ring are typically strong in the Raman spectrum. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous media. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of non-volatile organic compounds. nih.gov The methodology involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. For this compound, reversed-phase HPLC would likely be employed to assess its purity. By monitoring the column effluent with a detector (e.g., UV-Vis), a chromatogram is produced where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is suitable for compounds that are volatile or can be made volatile through chemical derivatization. nih.gov The sample is injected into a heated port, vaporized, and carried by a carrier gas through a capillary column where separation occurs. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification. GC-MS is highly effective for identifying and quantifying trace impurities in a sample of this compound, provided the compound or its derivatives have sufficient thermal stability and volatility.

| Technique | Primary Application | Principle of Operation | Suitability for this compound |

| HPLC | Purity assessment, quantification, preparative separation | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. nih.gov | Highly suitable for assessing the purity of the non-volatile parent compound and its derivatives. |

| GC-MS | Separation and identification of volatile components, impurity profiling | Separation of volatile compounds in a gas phase followed by mass spectrometric detection. nih.gov | Suitable for volatile derivatives or impurities; may require derivatization of the parent compound to increase volatility. |

Future Directions and Emerging Research Avenues for 2 Amino 2 Phenyliminoacetamide

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

A primary focus for future research will be the development of novel and efficient synthetic routes to 2-Amino-2-phenyliminoacetamide. Current methodologies for similar compounds often involve multi-step processes that may suffer from low yields or the need for harsh reaction conditions. Future investigations could explore enzymatic synthesis or flow chemistry to create more sustainable and efficient production methods. The goal would be to achieve high selectivity, minimizing the formation of unwanted byproducts and simplifying purification processes.

Development of New Catalytic Systems Incorporating this compound Ligands

The presence of both an amino group and an imino group suggests that this compound could serve as a versatile ligand in coordination chemistry. These functional groups can coordinate with a variety of metal centers, making the compound a candidate for the development of novel catalytic systems. Research in this area would involve synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. For instance, such complexes could be explored as catalysts in asymmetric synthesis, where the chiral environment provided by the ligand could induce high enantioselectivity. The use of amino acid-derived ligands in palladium-catalyzed cross-coupling reactions is a well-established field, and this compound offers a new structural motif to explore within this domain.

Investigation into its Role in Materials Science

The structural features of this compound also suggest potential applications in materials science, an area that remains largely unexplored for this compound. The phenyl and imino groups could facilitate π-π stacking and hydrogen bonding interactions, respectively, which are crucial for the self-assembly of molecules into ordered supramolecular structures. Future research could investigate the ability of this compound to form liquid crystals, gels, or other soft materials. Its role as a building block in the synthesis of metal-organic frameworks (MOFs) or coordination polymers could also be a fruitful area of investigation, focusing on the synthesis and structural characterization of these materials without delving into their specific physical or chemical properties.

Advanced Computational Studies on Complex Reaction Networks

As with any new molecule, computational chemistry will be a powerful tool to predict and understand the behavior of this compound. Advanced computational studies could be employed to model its reactivity, conformational landscape, and interactions with other molecules. For instance, density functional theory (DFT) calculations could be used to elucidate the mechanisms of reactions in which it is involved or to predict the electronic and structural properties of its metal complexes. Such studies can provide valuable insights that guide experimental work and accelerate the discovery of new applications. Modeling complex reaction networks involving this compound could help in optimizing reaction conditions and understanding potential degradation pathways.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields

The versatile structure of this compound makes it an ideal candidate for interdisciplinary research. In the realm of supramolecular chemistry , its potential for self-assembly through non-covalent interactions could be harnessed to create novel functional materials. In green chemistry , the focus would be on developing environmentally benign synthetic routes and exploring its use as a recyclable catalyst or a component in biodegradable materials. The interface with medicinal chemistry, although outside the current scope of dosage and administration, could in the future explore its derivatives for biological activity, guided by computational docking studies. This interdisciplinary approach will be crucial for unlocking the full potential of this emerging compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。